Cas no 67970-80-3 (2(1H)-Pyridinone, 1-methyl-4-phenyl-)
2(1H)-Pyridinone, 1-methyl-4-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Pyridinone, 1-methyl-4-phenyl-
- 1-methyl-4-phenylpyridin-2-one
- N-methyl-4-phenylpyridinone
- SCHEMBL12864319
- 67970-80-3
- DTXSID80218166
- 1-methyl-4-phenyl-2(1H)-pyridone
- 1-methyl-4-phenyl-1,2-dihydropyridin-2-one
- 1-Methyl-4-phenylpyridin-2(1H)-one
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- MDL: MFCD23131119
- Inchi: 1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
- InChI Key: OVNWRUULQMZZNB-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=CN1C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 185.084
- Monoisotopic Mass: 185.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.137
- Boiling Point: 363.9°C at 760 mmHg
- Flash Point: 175°C
- Refractive Index: 1.592
2(1H)-Pyridinone, 1-methyl-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1001766-5g |
1-methyl-4-phenyl-2(1H)-pyridone |
67970-80-3 | 95% | 5g |
$1700 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1001766-5g |
1-methyl-4-phenyl-2(1H)-pyridone |
67970-80-3 | 95% | 5g |
$1700 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1001766-5g |
1-methyl-4-phenyl-2(1H)-pyridone |
67970-80-3 | 95% | 5g |
$1700 | 2025-02-26 |
2(1H)-Pyridinone, 1-methyl-4-phenyl- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Research Brief on 2(1H)-Pyridinone, 1-methyl-4-phenyl- (CAS: 67970-80-3): Recent Advances and Applications
The compound 2(1H)-Pyridinone, 1-methyl-4-phenyl- (CAS: 67970-80-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Recent studies have highlighted the role of 2(1H)-Pyridinone, 1-methyl-4-phenyl- as a key intermediate in the synthesis of various bioactive molecules. Its structural motif, featuring a pyridinone core with a phenyl substituent, has been shown to interact with a range of biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for designing inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.
In addition to its anti-inflammatory properties, 2(1H)-Pyridinone, 1-methyl-4-phenyl- has also been investigated for its potential in oncology. A recent preprint on bioRxiv revealed that derivatives of this compound exhibit promising activity against certain cancer cell lines by modulating the activity of protein kinases involved in cell proliferation and survival. These findings underscore the versatility of this compound as a starting point for the development of novel anticancer agents.
The synthesis and optimization of 2(1H)-Pyridinone, 1-methyl-4-phenyl- have also been the focus of recent research. Advances in green chemistry have enabled more efficient and environmentally friendly synthetic routes, as reported in a 2023 article in Organic Process Research & Development. These improvements not only enhance the scalability of production but also reduce the environmental impact associated with traditional synthetic methods.
Looking ahead, the potential applications of 2(1H)-Pyridinone, 1-methyl-4-phenyl- extend beyond its current uses. Ongoing research is exploring its utility in the development of novel antimicrobial agents and as a ligand in catalytic processes. The compound's ability to form stable complexes with transition metals opens new avenues for its use in asymmetric synthesis and other catalytic applications, as highlighted in a recent review in Chemical Communications.
In conclusion, 2(1H)-Pyridinone, 1-methyl-4-phenyl- (CAS: 67970-80-3) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable tool for drug discovery and development. Future research will likely uncover additional applications and further elucidate its mechanisms of action, solidifying its role in the advancement of medicinal chemistry.
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